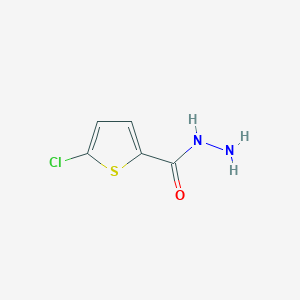

5-Chlorothiophene-2-carbohydrazide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-chlorothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOBELBQWDRLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374072 | |

| Record name | 5-chlorothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351983-31-8 | |

| Record name | 5-chlorothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorothiophene-2-carboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorothiophene-2-carbohydrazide: A Technical Guide for Researchers

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of 5-Chlorothiophene-2-carbohydrazide, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, outlines synthetic approaches, and explores its biological relevance, particularly as a crucial intermediate in the synthesis of prominent therapeutic agents.

Core Compound Properties

This compound, identified by the CAS number 351983-31-8, is a stable, solid organic compound.[1][2] Its key properties are summarized in the tables below, providing essential data for laboratory use and chemical assessment.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 351983-31-8 | [1][2][3][4] |

| Molecular Formula | C₅H₅ClN₂OS | [1][2][3] |

| Molecular Weight | 176.62 g/mol | [1][2][3][5] |

| Appearance | Solid, Crystalline Powder, Ebony White | [1] |

| Melting Point | 146-150 °C | [1][2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Chloro-2-thiophenecarboxylic acid hydrazide, 5-chloro-2-thiophenecarbohydrazide | [5] |

Spectroscopic and Computational Data

| Identifier | Value | Reference |

| Canonical SMILES | C1=C(SC(=C1)Cl)C(=O)NN | [1][2][5] |

| InChI | InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | [1][2][5] |

| InChIKey | WVOBELBQWDRLMM-UHFFFAOYSA-N | [1][2][5] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process, starting from its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. This precursor is a valuable intermediate in its own right, notably in the production of the anticoagulant drug Rivaroxaban.

General Synthesis Workflow

The general synthetic pathway to obtain this compound is outlined below. It begins with the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with hydrazine.

References

- 1. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboxylic acid hydrazide 97 351983-31-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 5. 5-Chlorothiophene-2-carboxylic acid hydrazide | C5H5ClN2OS | CID 2757923 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Chlorothiophene-2-carbohydrazide.

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and chemical properties of 5-Chlorothiophene-2-carbohydrazide, a key intermediate in medicinal chemistry. This document consolidates available data on its synthesis, reactivity, and spectral characteristics to support its application in research and drug development.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | --INVALID-LINK-- |

| Molecular Weight | 176.62 g/mol | --INVALID-LINK-- |

| Melting Point | 146-150 °C | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | No specific data available. General solubility for carbohydrazides suggests solubility in polar organic solvents. | |

| pKa | Not available |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | No experimental data found. Predicted shifts would include signals for the two thiophene protons and the hydrazide protons (-NH-NH₂). |

| ¹³C NMR (DMSO-d₆) | No experimental data found. Predicted shifts would include signals for the five carbon atoms of the 5-chlorothiophene-2-carbonyl moiety. |

| Infrared (IR) (KBr Pellet) | No experimental data found. Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Cl and C-S stretching vibrations. |

| Mass Spectrometry (MS) | No experimental data found. The molecular ion peak (M+) would be expected at m/z 176 and 178 in an approximate 3:1 ratio due to the chlorine isotope. Fragmentation would likely involve the loss of the hydrazino group and cleavage of the thiophene ring. |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid or acid chloride. The general synthetic pathway involves the reaction of a suitable precursor with hydrazine hydrate.

Synthesis from 5-Chlorothiophene-2-carbonyl chloride

The most direct route to this compound is the reaction of 5-Chlorothiophene-2-carbonyl chloride with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally high-yielding.

Experimental Protocol:

Materials:

-

5-Chlorothiophene-2-carbonyl chloride

-

Hydrazine hydrate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) - Optional, to neutralize the HCl byproduct.

Procedure:

-

Dissolve 5-Chlorothiophene-2-carbonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).

-

Slowly add a slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) to the stirred solution. If a base is used, it can be added prior to or concurrently with the hydrazine hydrate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture can be worked up by washing with water to remove excess hydrazine and any salts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Synthesis from Methyl 5-Chlorothiophene-2-carboxylate

Alternatively, the carbohydrazide can be prepared from the corresponding ester, such as methyl 5-chlorothiophene-2-carboxylate, by reaction with hydrazine hydrate. This method often requires heating.

Experimental Protocol:

A detailed experimental protocol for this specific reaction is not available in the searched literature. A general procedure based on known ester to hydrazide conversions is provided below.

Materials:

-

Methyl 5-chlorothiophene-2-carboxylate

-

Hydrazine hydrate

-

Alcoholic solvent (e.g., Ethanol, Methanol)

Procedure:

-

Dissolve methyl 5-chlorothiophene-2-carboxylate in the chosen alcohol.

-

Add an excess of hydrazine hydrate (typically 3-10 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours to overnight, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, the product can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization.

Caption: Synthetic routes to this compound.

Biological and Pharmacological Context

While no specific signaling pathways have been directly attributed to this compound in the available literature, the carbohydrazide moiety is a well-known pharmacophore. Hydrazide derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.

Derivatives of 5-chlorothiophene have been studied for their potential as anticancer agents. For instance, chalcone derivatives incorporating a 5-chlorothiophene moiety have been investigated for their cytotoxic effects on various cancer cell lines. These studies suggest that the 5-chlorothiophene scaffold can be a valuable component in the design of novel therapeutic agents. The carbohydrazide functional group provides a versatile handle for further chemical modification to generate libraries of compounds for biological screening.

5-Chlorothiophene-2-carbohydrazide molecular structure and weight.

An In-depth Technical Guide to 5-Chlorothiophene-2-carbohydrazide

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a heterocyclic organic compound containing a thiophene ring substituted with a chlorine atom and a carbohydrazide group.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds.[2]

The molecular structure consists of a five-membered aromatic thiophene ring. A chlorine atom is attached at the 5-position, and a carbohydrazide group (-CONHNH2) is attached at the 2-position.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C5H5ClN2OS | [3][4][5] |

| Molecular Weight | 176.62 g/mol | [3][4][5] |

| CAS Number | 351983-31-8 | [3][4][5] |

| Appearance | Solid / Crystalline Powder | [3][6] |

| Melting Point | 146-150 °C | [3][6] |

| Monoisotopic Mass | 175.9811117 Da | [5] |

| Topological Polar Surface Area | 83.4 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthetic Pathway

The synthesis of this compound can be logically approached as a two-step process starting from 5-chloro-2-thiophenecarboxylic acid. This workflow involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by hydrazinolysis to yield the final product.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

While specific, detailed experimental data for the direct synthesis of this compound was not found in the initial search, a standard and reliable protocol can be inferred from established chemical principles and related syntheses.[2][7]

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This step involves the conversion of the carboxylic acid to an acyl chloride, a common procedure to activate the carboxyl group for subsequent nucleophilic substitution.

-

Raw Materials : 5-chloro-2-thiophenecarboxylic acid, thionyl chloride (SOCl₂), and a non-polar solvent such as carbon tetrachloride.[7]

-

Procedure :

-

In an inert gas atmosphere (e.g., nitrogen), add thionyl chloride to a reactor containing the non-polar solvent.[7]

-

Cool the reaction mixture to below 0 °C.

-

Add 5-chloro-2-thiophenecarboxylic acid to the mixture in batches, maintaining the low temperature.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 10-30 minutes.

-

Heat the reaction to reflux for 1-3 hours to ensure the completion of the reaction.[7]

-

After the reaction, the solvent and excess thionyl chloride are removed, typically via reduced pressure distillation, to yield the 5-chlorothiophene-2-carbonyl chloride intermediate.[7]

-

Step 2: Synthesis of this compound

This final step, hydrazinolysis, involves the reaction of the activated acyl chloride with hydrazine.

-

Raw Materials : 5-Chlorothiophene-2-carbonyl chloride, hydrazine (often as hydrazine hydrate), and a suitable solvent (e.g., an alcohol).

-

Procedure :

-

Dissolve the 5-chlorothiophene-2-carbonyl chloride intermediate in a suitable solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate to the solution while stirring. The reaction of acyl chlorides with hydrazine is typically rapid.[2]

-

After the addition, continue to stir the mixture for a specified period to ensure the reaction goes to completion.

-

The resulting product, this compound, may precipitate out of the solution.

-

The solid product can then be collected by filtration, washed with a cold solvent to remove impurities, and dried. Further purification can be achieved by recrystallization if necessary.

-

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][8] The precursor, 5-chlorothiophene-2-carbonyl chloride, is moisture-sensitive and corrosive, reacting with water to form hydrochloric acid.[9] Therefore, all handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[6][9] Store the compound in a cool, dry, and well-ventilated area.[6]

References

- 1. 5-Chlorothiophene-2-carboxylic acid hydrazide - High purity | EN [georganics.sk]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-Chlorothiophene-2-carboxylic acid hydrazide | C5H5ClN2OS | CID 2757923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. georganics.sk [georganics.sk]

- 7. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 8. 5-Chlorothiophene-2-carboxylic acid hydrazide 97 351983-31-8 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Characteristics of 5-Chlorothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 5-Chlorothiophene-2-carbohydrazide. Due to the limited availability of experimentally-derived public data for this specific molecule, this guide presents predicted spectral values based on established principles of spectroscopy and analysis of analogous structures. Detailed experimental protocols for the synthesis of a key precursor and general methodologies for spectral analysis are also included to support researchers in the synthesis and characterization of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Accurate characterization of this compound is paramount for its application in research and development. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and purity assessment of synthesized organic compounds. This guide provides a predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, alongside relevant experimental procedures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, including the thiophene ring, the chloro substituent, and the carbohydrazide functional group, with reference to standard chemical shift and absorption frequency values.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Thiophene H-3 | 7.10 - 7.30 | Doublet | 1H |

| Thiophene H-4 | 7.60 - 7.80 | Doublet | 1H |

| -NH- (Amide) | 9.50 - 10.50 | Singlet (broad) | 1H |

| -NH₂ (Hydrazine) | 4.40 - 4.60 | Singlet (broad) | 2H |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160.0 - 165.0 |

| Thiophene C2 | 138.0 - 142.0 |

| Thiophene C5 | 130.0 - 135.0 |

| Thiophene C4 | 128.0 - 132.0 |

| Thiophene C3 | 126.0 - 130.0 |

Predicted IR Spectral Data

Sample Preparation: KBr Pellet or Thin Solid Film

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H (Amide & Hydrazine) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3050 - 3150 | Stretching |

| C=O (Amide I) | 1640 - 1680 | Stretching |

| N-H (Amide II) | 1580 - 1620 | Bending |

| C=C (Thiophene ring) | 1400 - 1500 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Experimental Protocols

Synthesis of this compound

A common route to synthesize carbohydrazides is through the reaction of the corresponding carboxylic acid with hydrazine hydrate.[1][2]

Step 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid (Precursor)

A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation.[3]

-

Chlorination: Chlorine gas is introduced into a solution of 2-thiophenecarboxaldehyde. The reaction is allowed to proceed until the starting material is consumed, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is typically used in the next step without further purification.

-

Oxidation: The crude 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled solution of sodium hydroxide. Chlorine gas is then introduced into the mixture while maintaining the temperature.

-

Work-up: After the reaction is complete, the mixture is cooled, and any excess chlorine is quenched with a reducing agent like sodium sulfite. The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the 5-chlorothiophene-2-carboxylic acid.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.[3]

Step 2: Conversion to this compound

This is a general procedure for the conversion of a carboxylic acid to a carbohydrazide.[1][2]

-

Esterification (Optional but common): The 5-chlorothiophene-2-carboxylic acid can be converted to its methyl or ethyl ester by refluxing with the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

-

Hydrazinolysis: The resulting ester (or the carboxylic acid directly, though this may require harsher conditions or coupling agents) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate is added, and the mixture is refluxed for several hours.

-

Isolation: Upon cooling, the this compound product often crystallizes out of the solution. The solid product is collected by filtration, washed with a cold solvent, and dried.

Spectral Analysis Protocols

3.2.1. NMR Spectroscopy Sample Preparation [4][5][6]

-

Weigh approximately 5-20 mg of the solid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the compound is fully dissolved.

-

If required, add a small amount of an internal standard like tetramethylsilane (TMS).

-

Filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

3.2.2. IR Spectroscopy Sample Preparation (Solid Sample) [7][8][9]

-

Thin Solid Film Method: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[7]

-

Apply a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualized Workflow

The following diagram illustrates the general workflow from the synthesis of a target compound to its structural elucidation using spectral data.

Caption: Synthesis and Spectral Analysis Workflow.

Conclusion

This technical guide provides a predictive framework for the ¹H NMR, ¹³C NMR, and IR spectral characteristics of this compound. While experimentally obtained data is ideal, these predicted values, in conjunction with the provided synthesis and analysis protocols, offer a valuable resource for researchers working with this compound. The presented workflow visualizes the logical progression from synthesis to structural confirmation, emphasizing the integral role of spectroscopy in modern chemical research.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 5-Chlorothiophene-2-carbohydrazide from 5-chlorothiophene-2-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-chlorothiophene-2-carbohydrazide, a valuable building block in medicinal chemistry, starting from 5-chlorothiophene-2-carboxylic acid. This document outlines two primary synthetic routes, providing detailed experimental protocols, quantitative data, and workflow visualizations to support research and development efforts.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted thiophene ring coupled with a hydrazide functional group, makes it a versatile precursor for the development of novel therapeutic agents. The synthesis of this compound from 5-chlorothiophene-2-carboxylic acid is typically achieved through two main pathways: a two-step esterification followed by hydrazinolysis, or a two-step conversion to an acyl chloride followed by reaction with hydrazine. This guide will detail both methodologies.

Synthetic Routes

Two principal routes for the synthesis of this compound from 5-chlorothiophene-2-carboxylic acid are presented below.

Route 1: Esterification followed by Hydrazinolysis

This common and reliable method involves the initial conversion of the carboxylic acid to its corresponding ester, typically the methyl or ethyl ester, via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield the desired carbohydrazide.

Biological activity of thiophene carbohydrazide derivatives.

An In-Depth Technical Guide on the Biological Activity of Thiophene Carbohydrazide Derivatives

Abstract

Thiophene carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a unique structural scaffold, these molecules have been extensively explored for a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities exhibited by thiophene carbohydrazide derivatives, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The document summarizes key quantitative data from various studies, details the experimental protocols used for their evaluation, and presents signaling pathways and experimental workflows through structured diagrams to offer a clear and in-depth perspective for researchers, scientists, and professionals in drug development.

Introduction

Thiophene, a five-membered sulfur-containing heterocyclic ring, is considered a privileged pharmacophore in drug discovery. Its presence in a molecule can significantly influence physicochemical properties such as solubility and metabolism, enhancing drug-receptor interactions. When the thiophene nucleus is functionalized with a carbohydrazide moiety (-CONHNH2), the resulting thiophene carbohydrazide scaffold serves as a versatile precursor for synthesizing a diverse range of bioactive molecules. These derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide delves into the core biological activities, presenting quantitative data, methodologies, and mechanistic insights.

Core Chemical Structure and Synthesis Overview

The foundational structure is thiophene-2-carbohydrazide. This molecule is a key intermediate, often synthesized from the corresponding thiophene carboxylic acid ester via reaction with hydrazine hydrate. The carbohydrazide group is highly reactive and can be readily converted into various heterocyclic systems like oxadiazoles, triazoles, and thiazolidinones, or used to form hydrazones through condensation with aldehydes and ketones. This synthetic flexibility is a primary reason for the wide range of derivatives and their diverse biological activities.

Caption: General workflow for synthesis and biological evaluation.

Biological Activities

Antimicrobial Activity

Thiophene carbohydrazide derivatives have been widely investigated for their potential to combat microbial infections. Many synthesized compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2 - 4 | |

| Thiazole-Schiff base derivatives | Gram-positive & Gram-negative bacteria | Not specified, but showed "excellent activity" | |

| Thiophene clubbed thiosemicarbazides | Bacillus subtilis, Escherichia coli, Salmonella typhi | "Promisingly effective" | |

| Amino thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index compared to ampicillin |

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

-

Preparation of Microtiter Plate: The thiophene carbohydrazide derivatives (test compounds) are dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Thiophene carbohydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various human cancer cell lines.

Anticancer activity is commonly expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-acylhydrazone derivatives | Human cancer cell lines | 0.82 - 12.90 | |

| Hydrazone & spiro-indolin-oxadiazole derivatives | Breast (MCF7), Colon (HCT116) | Potent activity reported | |

| 3-Amino-thiophene-2-carbohydrazide derivatives | Colon (HCT116) | Highly selective and active | |

| Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives | A549, H460, HT-29, etc. | High activity for some compounds |

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the thiophene carbohydrazide derivatives. A control group (vehicle, e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiophene derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Several thiophene derivatives exert their anti-inflammatory effects by modulating critical signaling pathways. For instance, some compounds have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8. This is often achieved by inhibiting the activation of key signaling cascades such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, including ERK and p38.

Caption: Inhibition of MAPK and NF-κB signaling pathways.

In Vitro COX/LOX Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) or lipoxygenase (e.g., 5-LOX) enzymes.

-

Enzyme Preparation: Purified recombinant COX or LOX enzymes are used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution containing the enzyme, a substrate (e.g., arachidonic acid), and a cofactor.

-

Compound Addition: The thiophene carbohydrazide derivatives are added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.

-

Detection: The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA), chromatography, or spectrophotometry.

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control (no compound). IC50 values are then determined.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. Thiophene derivatives, including those with a carbohydrazide core, have shown promising anticonvulsant activity in preclinical models.

Animal models are essential for evaluating the potential of new anticonvulsant drugs. The following are standard preclinical screening tests.

Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Typically performed in mice or rats.

-

Procedure: An electrical stimulus is applied through corneal or auricular electrodes, which is sufficient to induce a maximal seizure (characterized by tonic extension of the hind limbs) in control animals.

-

Drug Administration: Test compounds are administered (e.g., intraperitoneally) at various doses and at a specific time before the electrical stimulus.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension.

-

Evaluation: A compound is considered to have provided protection if it prevents the tonic extensor phase of the seizure. The dose that protects 50% of the animals (ED50) is determined.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.

-

Animal Model: Primarily mice.

-

Procedure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously, which reliably induces clonic seizures lasting for at least 5 seconds in control animals.

-

Drug Administration: The test compounds are administered prior to the PTZ injection.

-

Observation: The animals are observed for a set period (e.g., 30 minutes), and the presence or absence of clonic seizures is recorded.

-

Evaluation: Protection is defined as the absence of a clonic seizure episode. The ED50 is then calculated.

Conclusion and Future Perspectives

Thiophene carbohydrazide derivatives have unequivocally demonstrated their potential as a privileged scaffold in the field of medicinal chemistry. The diverse and potent biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant effects, highlight the immense therapeutic possibilities of this class of compounds. The synthetic accessibility and the ease of structural modification of the thiophene carbohydrazide core allow for the generation of large libraries of derivatives, which is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds.

Future research should focus on several key areas:

-

Mechanism of Action Studies: While many compounds show promising activity, detailed mechanistic studies are often needed to identify specific molecular targets.

-

In Vivo Efficacy and Toxicology: Compounds that demonstrate high in vitro potency must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of Selective Inhibitors: For activities like anticancer and anti-inflammatory, developing derivatives with high selectivity for their targets (e.g., specific kinases or COX-2 over COX-1) is critical to minimize off-target side effects.

5-Chlorothiophene-2-carbohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chlorothiophene-2-carbohydrazide has emerged as a privileged building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including the thiophene ring and the reactive carbohydrazide moiety, provide a foundation for the development of novel drug candidates targeting a spectrum of diseases, most notably cancer and microbial infections. This technical guide delves into the synthesis, biological activities, and mechanisms of action of various derivatives synthesized from this core structure, providing researchers with a comprehensive resource to facilitate further drug discovery and development efforts.

Chemical Profile of this compound

This compound is a stable, solid compound at room temperature. Its chemical properties are foundational to its utility as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 351983-31-8 | [1][2] |

| Molecular Formula | C₅H₅ClN₂OS | [1][2] |

| Molecular Weight | 176.62 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 146-150 °C | |

| SMILES | C1=C(SC(=C1)Cl)C(=O)NN | [1] |

| InChI | 1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | [1] |

Synthetic Pathways and Key Derivatives

The reactivity of the hydrazide group in this compound allows for its facile conversion into a variety of heterocyclic systems. The following sections detail the synthesis of key derivatives and provide exemplary experimental protocols.

Synthesis of Schiff Bases (Hydrazones)

The condensation reaction between this compound and various aromatic or heteroaromatic aldehydes is a straightforward method for the synthesis of Schiff bases, also known as hydrazones. These compounds have shown a wide range of biological activities.

General Experimental Protocol for Schiff Base Synthesis:

A mixture of this compound (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in absolute ethanol (20 mL) for 2-4 hours. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.[3]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through a cyclodehydration reaction of an intermediate N,N'-diacylhydrazine or via oxidative cyclization of hydrazones.

General Experimental Protocol for 1,3,4-Oxadiazole Synthesis (Cyclodehydration):

This compound (1 mmol) is reacted with an equimolar amount of a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is heated at reflux for several hours. After cooling, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized to yield the 2,5-disubstituted-1,3,4-oxadiazole.[4][5][6][7]

Synthesis of 1,3,4-Thiadiazoles

Similar to oxadiazoles, 1,3,4-thiadiazoles can be prepared from this compound by reacting it with carbon disulfide in the presence of a base, followed by cyclization.

General Experimental Protocol for 1,3,4-Thiadiazole Synthesis:

To a solution of this compound (1 mmol) in ethanol, potassium hydroxide (1.2 mmol) and carbon disulfide (1.5 mmol) are added. The mixture is refluxed for 6-8 hours. The solvent is then evaporated under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid. The precipitated solid is filtered, washed with water, and recrystallized to give the desired 5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazole-2-thiol.

Synthesis of Pyrazoles

Pyrazoles can be synthesized by the reaction of this compound with 1,3-dicarbonyl compounds or other suitable precursors.

General Experimental Protocol for Pyrazole Synthesis:

An equimolar mixture of this compound (1 mmol) and a 1,3-diketone (1 mmol) is refluxed in glacial acetic acid or ethanol for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The solid product is collected by filtration, washed with water, and purified by recrystallization.[8][9][10]

Synthesis of Triazoles

Triazoles can be synthesized from this compound by reaction with isothiocyanates followed by cyclization.

General Experimental Protocol for Triazole Synthesis:

This compound (1 mmol) is reacted with an appropriate isothiocyanate (1 mmol) in a suitable solvent like ethanol to form a thiosemicarbazide intermediate. This intermediate is then cyclized by heating with a base, such as sodium hydroxide, to yield the corresponding triazole derivative.[1][11][12][13]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, with anticancer and antimicrobial activities being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiophene-based hydrazones and other related heterocycles against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophenyl Hydrazone | 5b | HT29 (Colon) | 2.61 ± 0.34 | [14] |

| Thiophene Chalcone | C4 | WiDr (Colorectal) | 0.77 µg/mL | [15] |

| Thiophene Chalcone | C6 | WiDr (Colorectal) | 0.45 µg/mL | [15] |

| Thiophene-based Oxadiazole | I | HeLa (Cervical) | 0.05 | [16] |

| Thiophene-based Oxadiazole | I | MCF-7 (Breast) | 1.7 | [16] |

| 1,3,4-Thiadiazole | 20b | HepG-2 (Liver) | 4.37 ± 0.7 | [17] |

| 1,3,4-Thiadiazole | 20b | A-549 (Lung) | 8.03 ± 0.5 | [17] |

Mechanism of Anticancer Action:

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit crucial cellular processes like tubulin polymerization.

-

Apoptosis Induction: Several thiophene derivatives have been shown to trigger apoptosis in cancer cells through the modulation of key signaling pathways, including the AKT and MAPK pathways.[18] This often involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

-

Tubulin Polymerization Inhibition: A significant mechanism of action for many anticancer agents is the disruption of microtubule dynamics, which are essential for cell division. Certain thiophene hydrazone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][16][19][20][21]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity:

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene derivative | 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [22] |

| Thiophene derivative | 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [22] |

| Thiophene derivative | 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [22] |

| Thiophene derivative | 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) | [22] |

| Spiro-indoline-oxadiazole | 17 | C. difficile | 2-4 | [19] |

Mechanism of Antimicrobial Action:

The primary antimicrobial mechanism of action for many thiophene derivatives appears to be the disruption of bacterial cell membrane integrity.

-

Membrane Permeabilization: Studies have shown that these compounds can increase the permeability of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[22][23][24] This is often assessed by observing the uptake of fluorescent dyes that are normally excluded by intact membranes.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. The derivatives synthesized from this scaffold have demonstrated potent anticancer and antimicrobial activities through various mechanisms of action. The ease of synthesis and the potential for diverse structural modifications make this building block an attractive platform for the development of novel therapeutic agents.

Future research should focus on the following areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the aromatic and heterocyclic rings will help in optimizing the biological activity and selectivity of these compounds.

-

In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways will provide a deeper understanding of their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Novel Derivatives: Exploration of new synthetic routes to access novel heterocyclic systems based on the this compound scaffold could lead to the discovery of compounds with unique biological activities.

By leveraging the information presented in this guide, researchers can accelerate their efforts in the design and development of next-generation therapeutics based on the promising this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Chlorothiophene-2-carboxylic acid hydrazide | C5H5ClN2OS | CID 2757923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and biological evaluation of new hydrazide-Schiff bases | Semantic Scholar [semanticscholar.org]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. jchemrev.com [jchemrev.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Item - Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 15. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 18. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 24. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Drug Discovery Potential of 5-Chlorothiophene-2-carbohydrazide

A Technical Guide for Researchers and Drug Development Professionals

The heterocyclic compound 5-Chlorothiophene-2-carbohydrazide is emerging as a valuable and versatile starting material in medicinal chemistry. Its unique structural features, including a reactive hydrazide group and a substituted thiophene ring, provide a foundation for the synthesis of a diverse array of derivatives with significant potential in drug discovery. This technical guide explores the burgeoning applications of this compound, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling pathways influenced by its derivatives. The evidence presented herein highlights its promise in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Chemical Properties and Synthesis

This compound is a stable, solid compound with the molecular formula C₅H₅ClN₂OS and a molecular weight of 176.62 g/mol .[1] It serves as a key building block for creating more complex molecules, primarily through reactions involving its carbohydrazide functional group. This group readily condenses with aldehydes and ketones to form Schiff bases (N-acylhydrazones), which can be further cyclized to generate various heterocyclic systems like oxadiazoles, pyrazoles, and thiazoles.

The synthesis of this compound itself is typically achieved from its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. This precursor is commercially available and can be synthesized through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene or the carbonation of a Grignard reagent derived from 5-chloro-2-bromothiophene.[2] The carboxylic acid is then converted to the carbohydrazide, often via an ester intermediate followed by reaction with hydrazine hydrate.

Potential Applications in Drug Discovery

The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities.[3] The incorporation of a carbohydrazide moiety further enhances the potential for diverse biological interactions.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various mechanisms of cancer progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][4] Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[1] One such derivative, compound 14d , exhibited an IC₅₀ value of 191.1 nM against the VEGFR-2 enzyme and showed excellent anti-proliferative activity against several cancer cell lines.[1] The proposed mechanism involves the binding of the derivative to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling.[1][5]

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Thiophene derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6] This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which carry out the dismantling of the cell.[4][6]

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Several thiophene-based compounds have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various thiophene derivatives, highlighting their potency against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene-3-carboxamide | Compound 14d | VEGFR-2 (enzyme) | 0.191 | [1] |

| Thiophene-based Chalcone | Compound C4 | WiDr (Colon) | 0.77 (µg/mL) | [8] |

| Thiophene-based Chalcone | Compound C6 | WiDr (Colon) | 0.45 (µg/mL) | [8] |

| Thiophenyl Hydrazone | Compound 5b | HT29 (Colon) | 2.61 | [9] |

| 3-Chlorothiophene-2-carboxylic Acid Metal Complex | Complex 4 | K562 (Leukemia) | - | [8] |

| 3-Chlorothiophene-2-carboxylic Acid Metal Complex | Complex 4 | SW480 (Colon) | - | [8] |

Note: The inhibitory activity of Complex 4 was reported as a percentage of inhibition at a given concentration, not as an IC₅₀ value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and heterocyclic compounds, have shown promising activity against a range of bacteria and fungi. A spiro-indoline-oxadiazole derivative of thiophene-2-carbohydrazide displayed high activity against Clostridium difficile with a Minimum Inhibitory Concentration (MIC) of 2 to 4 μg/ml.[10]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of selected thiophene derivatives.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole | Compound 17 | Clostridium difficile | 2 - 4 | [10] |

| Thiophene Derivative | Compound 7 | Pseudomonas aeruginosa | Potent | [11] |

| Imidazo[1,2-a]pyrimidine-2-carbohydrazide | Compound 8d, 8e, 8f | E. coli, S. aureus | - | [12] |

Note: The activity of compounds 8d, 8e, and 8f was reported as a zone of inhibition, not as a MIC value.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Thiophene derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. Some 3-aminothiophene-2-acylhydrazone derivatives have shown potent analgesic and anti-inflammatory effects.[13]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key derivatives from this compound. Researchers should optimize these conditions for specific target molecules.

General Procedure for the Synthesis of Schiff Bases (N-Acylhydrazones)

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Aldehyde/Ketone: Add 1-1.2 equivalents of the desired aromatic or heterocyclic aldehyde/ketone to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold solvent (e.g., ethanol), and dried.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives

-

Starting Material: Begin with the Schiff base derivative of this compound.

-

Cyclizing Agent: Treat the Schiff base with an appropriate cyclizing agent, such as acetic anhydride.

-

Reaction: Reflux the mixture for several hours.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: The resulting solid is filtered, washed, and purified by recrystallization.

Conclusion

This compound is a promising and adaptable scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for further exploration in drug discovery. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of this compound derivatives as lead compounds for the development of next-generation pharmaceuticals. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy is warranted to fully realize the therapeutic potential of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

5-Chlorothiophene-2-carbohydrazide: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known hazards and essential safety information for 5-Chlorothiophene-2-carbohydrazide. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂OS | [1][2] |

| Molecular Weight | 176.62 g/mol | [1][2] |

| CAS Number | 351983-31-8 | [1] |

| Appearance | Crystalline Powder, Ebony white | [3] |

| Melting Point | 146 - 150 °C | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Not available | |

| Flash Point | Not available | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation |

GHS Pictogram:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3][4]

-

Hygiene: Wash hands thoroughly after handling.[4] Avoid contact with skin and eyes.[6] Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Dust Formation: Minimize dust generation and accumulation.[5]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.

Experimental Safety Protocols

While specific experimental protocols involving this compound are not detailed in the provided safety documents, the following standard operating procedures for handling and emergencies are crucial.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling the compound.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.[3][6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

The logical flow for an emergency response is depicted in the following diagram.

Caption: Emergency response workflow for exposure.

Fire and Explosion Hazard Data

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

-

Special Hazards: During a fire, irritating and toxic gases may be generated, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Do not let the product enter drains.[3][6]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[3] The known effects are summarized in the hazard classification section. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.[3] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always consult the most recent Safety Data Sheet and your institution's safety guidelines before use.

References

5-Chlorothiophene-2-carbohydrazide: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Intermediate

Abstract

5-Chlorothiophene-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds. As a derivative of 5-chlorothiophene-2-carboxylic acid, a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban, this carbohydrazide holds potential as a versatile building block for the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's chemistry and potential applications.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is also commonly referred to as 5-Chlorothiophene-2-carboxylic acid hydrazide.[1]

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Chlorothiophene-2-carboxylic acid hydrazide |

| CAS Number | 351983-31-8 |

| Molecular Formula | C₅H₅ClN₂OS |

| Molecular Weight | 176.62 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 146 - 150 °C |

| SMILES String | NNC(=O)c1ccc(Cl)s1 |

| InChI Key | WVOBELBQWDRLMM-UHFFFAOYSA-N |

Synthesis

The primary route for the synthesis of this compound involves the conversion of its parent carboxylic acid, 5-chlorothiophene-2-carboxylic acid. This conversion is a standard procedure in organic synthesis, typically proceeding through the activation of the carboxylic acid followed by reaction with hydrazine.

Synthesis of the Precursor: 5-Chlorothiophene-2-carboxylic acid

Several methods are reported for the synthesis of 5-chlorothiophene-2-carboxylic acid, a key intermediate for the anticoagulant Rivaroxaban.[2][3] Common starting materials include 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene.[4] One established method is the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis.[4] Another approach involves the use of a Grignard reagent derived from 5-chloro-2-bromothiophene, which then undergoes carboxylation.[4]

A one-pot synthesis method starting from 2-thiophenecarboxaldehyde has also been developed, which involves chlorination to form 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation to the carboxylic acid.[5]

Experimental Protocol: Synthesis of this compound from 5-Chlorothiophene-2-carboxylic acid

The following is a representative experimental protocol for the synthesis of this compound from 5-chlorothiophene-2-carboxylic acid, based on general methods for hydrazide formation.[6] This method involves the in-situ activation of the carboxylic acid using dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).

Materials:

-

5-chlorothiophene-2-carboxylic acid

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCCI)

-

Hydrazine hydrate

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCCI) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Hydrazinolysis: Cool the reaction mixture back to 0 °C and add hydrazine hydrate (1.5 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Potential Biological Activities and Applications

While there is a lack of specific studies on the biological activity of this compound itself, the broader class of hydrazide and thiophene-containing compounds exhibits a wide range of pharmacological properties. This suggests potential avenues for future research and drug development efforts involving this molecule.

Antimicrobial Activity

Hydrazone derivatives, which can be readily synthesized from carbohydrazides, are known to possess significant antimicrobial activity.[7] Studies on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives have shown moderate to good antimicrobial and antifungal activity.[7] Furthermore, benzimidazole-5-carbohydrazide derivatives containing a nitrothiophene moiety have been investigated for their antitubercular activity.[8] These findings suggest that this compound could serve as a valuable scaffold for the development of novel antimicrobial agents.

Anticancer Activity

Thiophene-based compounds have been explored for their potential as anticancer agents. For instance, chlorothiophene-based chalcones have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[9] The carbohydrazide functional group is also present in various compounds with demonstrated antitumor activity. This indicates that derivatives of this compound may warrant investigation for their anticancer properties.

Antioxidant Activity

Hydrazide-containing heterocyclic compounds have been reported to possess antioxidant properties.[10] The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in a variety of diseases. The electronic properties of the thiophene ring, combined with the hydrazide moiety, could potentially confer antioxidant activity to this compound and its derivatives.

Role as a Precursor to a Rivaroxaban Intermediate

It is important to note that this compound is not a direct precursor in the most commonly cited syntheses of Rivaroxaban. The key intermediate for Rivaroxaban is 5-chlorothiophene-2-carboxylic acid .[3] The carbohydrazide would need to be hydrolyzed back to the carboxylic acid to be utilized in the synthesis of Rivaroxaban. Therefore, its primary value in this context would be as a stable, crystalline derivative of the carboxylic acid, which could potentially be used for storage or purification purposes before conversion back to the acid.

Conclusion

This compound is a readily accessible heterocyclic compound with a well-defined chemical profile. While its direct biological activities have not been extensively reported, its structural similarity to other pharmacologically active thiophene and hydrazide derivatives suggests its potential as a valuable starting point for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. For drug development professionals, this compound represents an attractive and versatile scaffold for further chemical exploration and biological screening. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

- 1. 5-Chlorothiophene-2-carboxylic acid hydrazide | C5H5ClN2OS | CID 2757923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 10. georganics.sk [georganics.sk]

A Technical Guide to the Solubility of 5-Chlorothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals